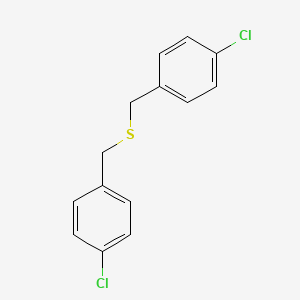

Bis(p-chlorobenzyl) sulphide

Description

Significance of Aromatic Thioethers in Chemical Research

Aromatic thioethers are integral to numerous areas of scientific investigation. They are frequently found as key structural motifs in natural products, pharmaceuticals, and agrochemicals. jst.go.jp Their presence in biologically active molecules has made them crucial components in the development of drugs for treating a wide array of conditions, including cancer, inflammation, and HIV. researchgate.netspringerprofessional.de The carbon-sulfur bond in these compounds is a primary focus for the development of new and efficient synthetic methodologies in organic chemistry. jst.go.jpresearchgate.net

Beyond medicine, aromatic sulfides serve as valuable intermediates in organic synthesis, allowing for the creation of more complex molecules. springerprofessional.de They can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in chemical synthesis. evitachem.com In the field of materials science, aromatic thioethers are utilized in the creation of specialized polymers and other materials where sulfur-containing compounds impart beneficial properties. springerprofessional.deevitachem.com Furthermore, some bridged aromatic thioethers have been investigated for their unique photoluminescent properties, showing potential as emitters in both solution and solid states. nih.gov

Historical Context of Bis(p-chlorobenzyl) Sulphide Research

Research into organosulfur compounds has a rich history, with early studies laying the groundwork for understanding their synthesis and reactivity. While specific early research milestones for this compound are not extensively documented in readily available literature, the synthesis of related organotin carboxylates, which may involve similar precursors, was described in the mid-20th century. iucr.org The study of thioethers and their synthesis via methods like phase-transfer catalysis gained momentum in the latter half of the 20th century. This period saw the development of various techniques for forming carbon-sulfur bonds, which are fundamental to the synthesis of compounds like this compound. The investigation into the metabolism of agricultural chemicals also provided insights into related structures, such as the identification of bis(4-chlorobenzyl) mono- and di-sulfides as metabolites of the herbicide Benthiocarb. oup.com

Scope and Objectives of Contemporary Research on this compound

Current research on this compound is primarily centered on optimizing its synthesis and exploring its utility as a chemical intermediate. A significant focus is on the use of phase transfer catalysis (PTC) to produce the compound efficiently. evitachem.com Researchers have investigated various reaction parameters to maximize the conversion of starting materials and the selectivity for this compound. evitachem.comnitrkl.ac.in

One prominent synthetic route involves the reaction of p-chlorobenzyl chloride with a sulfur source, such as hydrogen sulfide (B99878), in a biphasic or triphasic system. evitachem.comresearchgate.net The use of different phase transfer catalysts, including polymer-bound versions for easier recovery and reuse, is an active area of investigation aimed at developing more sustainable and cost-effective production methods. nitrkl.ac.inresearchgate.net

The overarching objective of this research is to leverage this compound as a valuable intermediate for synthesizing other value-added chemicals. evitachem.comresearchgate.net Its potential applications span various industries, including pharmaceuticals and agrochemicals, where sulfur-containing compounds often exhibit enhanced biological activity. evitachem.com Additionally, it has been identified for its potential use as an additive in high-pressure lubricants, a stabilizer for photographic emulsions, and in anti-corrosive formulations. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 23566-23-6 |

| Molecular Formula | C₁₄H₁₂Cl₂S |

| Molecular Weight | 283.2 g/mol |

| IUPAC Name | 1-chloro-4-[(4-chlorophenyl)methylsulfanylmethyl]benzene |

| Canonical SMILES | C1=CC(=CC=C1CSCC2=CC=C(C=C2)Cl)Cl |

| InChI Key | ITVKOVQVBCQQGY-UHFFFAOYSA-N |

Source: evitachem.com

Table 2: Research Findings on the Synthesis of this compound via Phase Transfer Catalysis

| Parameter | Finding | Reference |

| Method | Reaction of p-chlorobenzyl chloride with hydrogen sulfide in a biphasic system. | evitachem.com |

| Catalyst | Ethyltriphenyl phosphonium (B103445) bromide. | evitachem.com |

| Conversion Rate | 87.57% conversion of p-chlorobenzyl chloride. | evitachem.com |

| Selectivity | 89.48% selectivity for this compound. | evitachem.com |

| Alternative Catalyst | Polymer-bound tributylmethylammonium (B1194469) chloride (TBMAC) under L-L-S PTC using toluene (B28343) as a solvent. | nitrkl.ac.inresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23566-23-6 |

|---|---|

Molecular Formula |

C14H12Cl2S |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C14H12Cl2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |

InChI Key |

ITVKOVQVBCQQGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Phase-Transfer Catalysis (PTC) in Bis(p-chlorobenzyl) Sulphide Synthesis

Phase-Transfer Catalysis operates by introducing a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which is capable of forming a lipophilic ion pair with the anion from the aqueous or solid phase (e.g., sulphide ion). This ion pair then transfers into the organic phase where it can react with the organic substrate (p-chlorobenzyl chloride). The catalyst cation subsequently returns to the aqueous or solid phase to repeat the cycle. Different PTC systems, including liquid-liquid, solid-liquid, and triphase variations, have been explored to optimize the synthesis of this compound.

In a liquid-liquid (L-L) PTC system, the reaction involves two immiscible liquid phases: an aqueous phase containing the sulphur nucleophile (e.g., sodium sulphide) and an organic phase (e.g., toluene) containing the p-chlorobenzyl chloride substrate. Research has shown that the synthesis of this compound in an L-L system is a kinetically controlled process. acs.orgresearchgate.net The activation energy for this reaction has been determined to be 11.3 kcal/mol. acs.orgresearchgate.net

The choice of catalyst is crucial for the efficiency of the L-L PTC system. Among various catalysts tested, tetrabutylammonium (B224687) bromide (TBAB) has been identified as the most efficient for this particular synthesis. acs.orgresearchgate.netnitrkl.ac.in The catalyst facilitates the transfer of the sulphide anion from the aqueous phase to the organic phase, where the nucleophilic substitution reaction occurs.

Table 1: Kinetic Parameters for Liquid-Liquid PTC Synthesis of this compound

| Parameter | Value | Controlling Factor |

| Activation Energy | 11.3 kcal/mol | Reaction Kinetics |

| Effective Catalyst | Tetrabutylammonium Bromide (TBAB) | Catalyst Efficiency |

Solid-Liquid Phase-Transfer Catalysis Systems

Solid-liquid (S-L) Phase-Transfer Catalysis offers an alternative wherein the nucleophile, solid sodium sulphide, reacts with the organic phase containing p-chlorobenzyl chloride. Unlike the L-L system, the S-L reaction for this compound synthesis is controlled by mass transfer. acs.orgresearchgate.net This is reflected in a significantly lower activation energy of 2.3 kcal/mol. acs.orgresearchgate.net

A key finding in S-L PTC is the role of a small, controlled amount of water, sometimes referred to as the "omega phase". The presence of this aqueous phase can dramatically increase the reaction rate. For the reaction with p-chlorobenzyl chloride, a rate enhancement factor of up to 57 has been observed with a calculated amount of water compared to an anhydrous system. acs.orgresearchgate.net This enhancement is attributed to the improved solubilization of the sulphide anion at the solid-liquid interface.

Table 2: Kinetic Parameters for Solid-Liquid PTC Synthesis of this compound

| Parameter | Value | Controlling Factor |

| Activation Energy | 2.3 kcal/mol | Mass Transfer |

| Rate Enhancement Factor (with ω-phase) | Up to 57 | Interfacial Solubilization |

Liquid-Liquid-Solid Catalysis Systems

Liquid-Liquid-Solid (L-L-S) catalysis, also known as triphase catalysis, represents an advanced and sustainable approach for the synthesis of this compound. researchgate.net This system typically involves an organic phase with the substrate, an aqueous phase with the reagent, and a solid phase which is the catalyst, often a polymer-supported PTC. nitrkl.ac.in This configuration offers several advantages, including very high reaction rates and the potential for 100% conversion of the limiting reactant. researchgate.net

A significant benefit of the L-L-S system is the ease of catalyst recovery and recycling. researchgate.net In some variations, a distinct, catalyst-rich middle phase forms, which can be easily separated and reused multiple times, aligning with the principles of green chemistry by minimizing waste. researchgate.netresearchgate.net This approach enhances profitability and reduces the environmental load associated with catalyst disposal. researchgate.net

Immobilizing the phase-transfer catalyst on a polymer support combines the advantages of homogeneous and heterogeneous catalysis. The active catalytic sites are readily accessible, mimicking a homogeneous catalyst, while the entire catalyst can be easily recovered from the reaction mixture by simple filtration, a characteristic of heterogeneous catalysts. This simplifies product purification and allows for catalyst reuse.

Polymer-bound Tributylmethylammonium (B1194469) Chloride (TBMAC) has been identified as a viable catalyst for the synthesis of this compound. nitrkl.ac.in In this setup, the TBMAC is chemically bonded to a polymer backbone. This immobilization prevents the catalyst from dissolving in the reaction medium, thereby facilitating its recovery and reuse. The use of such a catalyst in the reaction between p-chlorobenzyl chloride and a sulphur source like hydrogen sulphide (dissolved in an amine solution) demonstrates the application of supported catalysts in producing the target sulphide. nitrkl.ac.in

Phosphonium salts are another important class of phase-transfer catalysts, often favored for their higher thermal stability compared to some ammonium salts. nitrkl.ac.in Ethyltriphenyl Phosphonium Bromide has been effectively used in the biphasic synthesis of bis(4-chlorobenzyl) sulphide from 4-chlorobenzyl chloride and a hydrogen sulphide-rich aqueous solution.

In a specific study, this phosphonium-based catalyst yielded encouraging results, achieving an 87.57% conversion of 4-chlorobenzyl chloride with an 89.48% selectivity for the desired bis(4-chlorobenzyl) sulphide product. The reaction was found to be kinetically controlled, with an apparent activation energy of 11.28 kJ/mol.

Table 3: Performance of Ethyltriphenyl Phosphonium Bromide in Bis(4-chlorobenzyl) Sulphide Synthesis

| Parameter | Value |

| Reactant Conversion | 87.57% |

| Product Selectivity | 89.48% |

| Activation Energy | 11.28 kJ/mol |

Role of Polymer-Bound Phase-Transfer Catalysts

Mechanistic Investigations of this compound Formation

The synthesis of this compound, particularly through phase-transfer catalysis (PTC), involves a complex interplay of reactions occurring across different phases. The prevailing mechanism for this biphasic liquid-liquid system is often described by the extraction mechanism. nitrkl.ac.in This process typically involves the reaction of 4-chlorobenzyl chloride (p-CBC) in an organic phase with a sulfide (B99878) source, such as hydrogen sulfide (H₂S) absorbed in an aqueous alkanolamine solution like methyldiethanolamine (MDEA), in the presence of a phase-transfer catalyst. nitrkl.ac.insemanticscholar.org

Reaction Kinetics and Rate Laws

Kinetic studies reveal that the synthesis of this compound under phase-transfer catalysis is a kinetically controlled reaction. nitrkl.ac.insemanticscholar.org This is supported by an apparent activation energy of 11.3 kcal/mol for the liquid-liquid reaction. researchgate.net Further investigations have shown that the reaction follows a pseudo-first order rate law. researchgate.net The intrinsic kinetic control is typically achieved at agitation speeds sufficient to overcome mass transfer limitations between the aqueous and organic phases. nitrkl.ac.in

Influence of Reaction Parameters on Synthesis

The successful and selective synthesis of this compound is highly dependent on the careful control of several reaction parameters. These parameters influence the reaction rate, conversion of reactants, and selectivity towards the desired product. nitrkl.ac.in

Temperature plays a significant role in the reaction kinetics. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The investigation of temperature variation is a key aspect of optimizing the synthesis to achieve high conversion and selectivity in a reasonable timeframe. nitrkl.ac.in The determination of the apparent activation energy is derived from studying the effect of temperature on the reaction rate. nitrkl.ac.insemanticscholar.org

The concentration of the phase-transfer catalyst is a crucial factor in facilitating the reaction between the reactants present in different phases. The catalyst, such as Ethyltriphenylphosphonium bromide (ETPB), enhances the transfer of the sulfide anion from the aqueous phase to the organic phase where it can react with 4-chlorobenzyl chloride. nitrkl.ac.innitrkl.ac.in Studies have investigated the role of catalyst concentration and loading to maximize the conversion of 4-chlorobenzyl chloride and the selectivity towards this compound. nitrkl.ac.innitrkl.ac.in For instance, in a related system using tetrabutylammonium bromide (TBAB) as the catalyst, enhancement factors as high as 4.9 x 10² were obtained with p-chlorobenzyl chloride at a specific catalyst and co-catalyst loading. researchgate.net

The following table illustrates the conceptual effect of catalyst concentration on reaction outcomes based on typical findings in phase-transfer catalysis.

| Catalyst Concentration | Reactant Conversion | Product Selectivity | Reaction Rate |

| Low | Low to Moderate | May vary | Slow |

| Optimal | High | High | Fast |

| High | High | May decrease due to side reactions | May plateau or decrease |

This table is illustrative and represents general trends observed in phase-transfer catalyzed reactions.

In a biphasic liquid-liquid system, the agitation speed is critical for ensuring efficient mixing and maximizing the interfacial area between the two phases, which is essential for the phase-transfer catalyst to function effectively. nitrkl.ac.in Below a certain agitation speed, the reaction rate is limited by the rate of mass transfer of species between the phases. However, once a sufficiently high agitation speed is reached, the mass transfer resistance becomes negligible, and the reaction becomes intrinsically kinetically controlled. nitrkl.ac.incore.ac.uk For the synthesis of this compound, it has been found that the reaction is intrinsically kinetic controlled above a stirring speed of 1000 rpm. nitrkl.ac.in Experiments are often conducted at speeds like 1500 rpm to ensure the absence of mass transfer resistance. nitrkl.ac.incore.ac.uk

The table below summarizes the relationship between agitation speed and the controlling regime of the reaction.

| Agitation Speed (rpm) | Controlling Regime | Description |

| < 1000 | Mass Transfer Controlled | The reaction rate is limited by the transport of reactants between the aqueous and organic phases. |

| > 1000 | Kinetically Controlled | The reaction rate is determined by the intrinsic chemical kinetics, as mass transfer limitations have been overcome. |

Data derived from studies on the phase-transfer catalyzed synthesis of this compound. nitrkl.ac.in

Reactant Concentration and Stoichiometry

In the synthesis of this compound, typically through the reaction of p-chlorobenzyl chloride with a sulfur source, the concentration of reactants and their stoichiometric balance are critical parameters that significantly influence the reaction rate and the selectivity towards the desired product.

In phase-transfer catalyzed (PTC) systems, where p-chlorobenzyl chloride reacts with sodium sulfide, the reaction rate is influenced by the concentrations of both reactants. An increase in the concentration of p-chlorobenzyl chloride generally leads to a higher reaction rate. Similarly, the concentration of the sulfide source in the aqueous phase is a key factor.

A study on a similar system involving the synthesis of dibenzyl sulfide from benzyl (B1604629) chloride and H2S-rich monoethanolamine (MEA) solution under PTC conditions provides insights that can be extrapolated. The conversion of the chloride reactant was observed to increase with an increase in the sulfide concentration in the aqueous phase researchgate.net. However, an optimal concentration may exist beyond which the rate enhancement becomes less significant.

The stoichiometric ratio of the reactants is crucial for maximizing the yield of the desired bis-substituted sulfide and minimizing the formation of by-products such as the corresponding mercaptan. An excess of the sulfur source can favor the complete conversion of the p-chlorobenzyl chloride. Conversely, an excess of the p-chlorobenzyl chloride might be employed to ensure the full utilization of the sulfide, but this could lead to unreacted starting material in the final product mixture.

The following interactive table illustrates the conceptual effect of reactant concentration and stoichiometry on the synthesis of this compound.

Table 1: Conceptual Impact of Reactant Concentration and Stoichiometry

| Parameter | Variation | Effect on Reaction Rate | Effect on Selectivity for this compound |

|---|---|---|---|

| [p-chlorobenzyl chloride] | Increasing | Increases | May decrease if it leads to side reactions at high concentrations |

| [Sulfide Source] | Increasing | Increases up to a certain point | Generally increases by favoring the formation of the sulfide over the mercaptan |

| Molar Ratio (Chloride:Sulfide) | < 2:1 | Incomplete conversion of sulfide | Lower yield of the desired product |

| Molar Ratio (Chloride:Sulfide) | ≥ 2:1 | Favors complete reaction | Higher selectivity for the desired product |

Solvent Systems in Multiphase Reactions

In liquid-liquid phase-transfer catalysis, the organic solvent should effectively dissolve the p-chlorobenzyl chloride and the phase-transfer catalyst-anion complex, while being immiscible with water. Common non-polar aprotic solvents are often employed. The solvent's polarity and its ability to solvate the reacting species can influence the rate of the reaction. For instance, in the synthesis of thioethers, the use of more benign solvents like toluene (B28343) or methyl tert-butyl ether (MTBE) is encouraged over more hazardous dipolar aprotic solvents acsgcipr.org.

The selection of the solvent can also impact the mass transfer between the aqueous and organic phases. A well-chosen solvent system minimizes the mass transfer barrier, allowing for a faster reaction rate researchgate.net. In some phase-transfer catalyzed reactions, the formation of a third phase, known as the "omega phase," has been observed to enhance reaction rates and selectivity.

The following interactive table provides a general overview of the characteristics of different solvent types in the context of multiphase synthesis of this compound.

Table 2: Characteristics of Solvent Systems in Multiphase Thioether Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Non-polar Aprotic | Toluene, Heptane | Good solubility for organic reactants, immiscible with water. | May have environmental and health concerns. |

| Polar Aprotic | Dichloromethane, Chlorobenzene (B131634) | Can enhance reaction rates due to better solvation of intermediates. | Often associated with higher toxicity and environmental impact. |

| Green Solvents | Water (in certain systems), Ionic Liquids | Reduced environmental footprint, potential for easier separation. | May require specific catalysts or reaction conditions to be effective. |

Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound. These approaches aim to utilize waste streams, reduce energy consumption, and employ environmentally benign reagents and conditions.

Utilization of Hydrogen Sulphide (H2S) in Thioether Synthesis

Hydrogen sulfide (H2S) is a toxic and corrosive gas that is a major component of sour gas streams from natural gas and petroleum refining operations. The valorization of H2S into valuable chemicals like thioethers presents an attractive and sustainable alternative to its traditional disposal through methods like the Claus process, which primarily yields elemental sulfur tcichemicals.com.

H2S-Rich Aqueous Alkanolamine Solutions (e.g., Methyldiethanolamine) as Sulfiding Agents

A promising sustainable route for the synthesis of this compound involves the use of H2S-rich aqueous solutions of alkanolamines, such as methyldiethanolamine (MDEA) researchgate.net. Alkanolamine solutions are widely used in industry to selectively absorb H2S from sour gas streams researchgate.netnih.gov. The resulting H2S-laden amine solution can be directly used as a sulfiding agent in a phase-transfer catalyzed reaction with p-chlorobenzyl chloride researchgate.net.

This approach offers several advantages:

Waste Valorization: It directly utilizes a hazardous waste product (H2S) as a feedstock.

Process Integration: It can be integrated with existing gas sweetening plants.

Atom Economy: It utilizes the sulfur atom from H2S directly in the final product.

In a typical process, the H2S-rich MDEA solution serves as the aqueous phase, containing sulfide and hydrosulfide (B80085) ions. In the presence of a phase-transfer catalyst, these anions are transferred to the organic phase (e.g., toluene) to react with p-chlorobenzyl chloride to form this compound researchgate.net. Studies have shown that parameters such as catalyst concentration, sulfide concentration in the MDEA solution, and reactant concentration can be optimized to achieve high conversion and selectivity tcichemicals.comresearchgate.net. For instance, one study reported an 87.57% conversion of 4-chlorobenzyl chloride with 89.48% selectivity for the desired bis(4-chlorobenzyl) sulfide tcichemicals.com.

Valorization of Sour Gas Components

Sour gas is a complex mixture that, in addition to H2S, contains methane, carbon dioxide, and other hydrocarbons stanford.edu. The direct catalytic conversion of sour gas components into high-value chemicals is an area of active research chemical-suppliers.eu. While the primary focus for thioether synthesis is the utilization of the H2S component, the broader concept of sour gas valorization encompasses the conversion of other components as well. For example, technologies are being developed to selectively oxidize H2S and mercaptans in sour gas to elemental sulfur, which can then be used in various industrial applications aiche.org. The direct synthesis of sulfur-containing organic compounds from sour gas streams represents a significant step towards a more circular and sustainable chemical industry.

Green Chemistry Principles in Process Design

The design of synthetic processes for this compound can be significantly improved by adhering to the twelve principles of green chemistry.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevention | Optimizing reaction conditions to minimize the formation of by-products like 4-chlorobenzyl mercaptan. |

| 2. Atom Economy | Utilizing H2S directly as the sulfur source to maximize the incorporation of reactant atoms into the final product. |

| 3. Less Hazardous Chemical Syntheses | Replacing hazardous organic solvents with greener alternatives. Using phase-transfer catalysis to enable the use of less hazardous inorganic bases. |

| 4. Designing Safer Chemicals | (Not directly applicable to the synthesis process itself, but to the final product's properties). |

| 5. Safer Solvents and Auxiliaries | Employing solvent-free conditions where possible, or using water or other benign solvents. Minimizing the use of auxiliary substances. |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where feasible. Using catalysis to lower the activation energy of the reaction. |

| 7. Use of Renewable Feedstocks | Exploring bio-based routes to starting materials, although currently challenging for this specific compound. |

| 8. Reduce Derivatives | Designing a synthetic route that avoids the need for protecting groups. |

| 9. Catalysis | Employing phase-transfer catalysts to enhance reaction rates and selectivity, allowing for milder reaction conditions. |

| 10. Design for Degradation | (Relates to the product's lifecycle, not the synthesis). |

| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent excursions that could lead to by-product formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally sustainable. The use of phase-transfer catalysis, for example, not only improves reaction efficiency but also aligns with green chemistry principles by enabling the use of water as a solvent for one of the phases and reducing the need for harsh reaction conditions acsgcipr.orgwisdomlib.org.

Reusability of Catalytic Systems

A key aspect of sustainable chemical synthesis is the ability to recover and reuse the catalyst, thereby reducing costs and minimizing environmental impact. In the context of this compound synthesis, various catalytic systems have been investigated for their reusability.

Another innovative approach to catalyst recycling is the use of liquid-liquid-solid (L-L-L) phase transfer catalysis. In this system, the catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a distinct third liquid phase under certain conditions. This catalyst-rich phase can be easily separated and recycled, significantly improving the sustainability of the process. This method not only facilitates catalyst reuse but can also lead to enhanced reaction rates and selectivities.

The following table summarizes the reusability of different catalytic systems in related thioether syntheses.

Table 1: Reusability of Various Catalytic Systems in Thioether Synthesis

| Catalyst Type | Specific Catalyst | Recovery Method | Number of Cycles Reported | Observations |

| Ion Exchange Resin | Amberlyst A27 | Filtration | Multiple | Gradual decrease in activity may occur. |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Phase Separation (L-L-L PTC) | Multiple | Maintains high activity over several cycles. |

| Supported Catalyst | Alumina | Filtration | Not specified | Acts as a solid support and catalyst. |

Waste Minimization Strategies

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to reduce waste and improve environmental performance. For the synthesis of this compound, several strategies for waste minimization have been explored.

A primary strategy involves the utilization of hazardous raw materials as feedstock, a concept known as waste valorization. Hydrogen sulfide (H2S), a toxic and odorous gas often considered an industrial waste product, can be effectively used as the sulfur source for the synthesis of this compound. This approach not only provides a value-added product from a hazardous substance but also offers an alternative to the Claus process, which primarily converts H2S to elemental sulfur. semanticscholar.orgnitrkl.ac.in

The choice of reaction conditions and catalytic systems also plays a crucial role in waste minimization. Phase transfer catalysis, particularly in a liquid-liquid or solid-liquid mode, allows for high conversion and selectivity under mild conditions, reducing the formation of byproducts and the energy consumption of the process. ias.ac.in The use of reusable heterogeneous or tri-phase catalytic systems, as discussed previously, significantly reduces the waste generated from catalyst disposal.

To quantitatively assess the environmental impact of a chemical process, green metrics such as Atom Economy and the Environmental Factor (E-factor) are employed.

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. For the synthesis of this compound from p-chlorobenzyl chloride and sodium sulfide, the balanced chemical equation is:

2 C₇H₆Cl₂ + Na₂S → (C₇H₆Cl)₂S + 2 NaCl

The atom economy can be calculated as: (Molecular weight of this compound) / (Sum of molecular weights of all reactants) * 100%

E-Factor: This metric is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For the above reaction, the primary waste product is sodium chloride.

The following table provides a theoretical calculation of the green metrics for this synthesis.

Table 2: Green Metrics for the Synthesis of this compound

| Metric | Formula | Calculation | Value |

| Atom Economy | (MW of Product / Σ MW of Reactants) * 100% | (281.22 / (2 * 161.03 + 78.04)) * 100% | 70.3% |

| E-Factor (ideal) | (Mass of Waste / Mass of Product) | (2 * 58.44) / 281.22 | 0.416 |

These calculations highlight that while the atom economy is reasonably high, a significant portion of the reactant mass ends up as a salt byproduct. Strategies to valorize this byproduct could further improve the green credentials of the synthesis.

Comparative Synthetic Studies

Understanding the reactivity of the starting materials is crucial for optimizing the synthesis of this compound. Comparative studies involving analogous benzyl chlorides provide valuable insights into the electronic and steric effects that govern the reaction rate and yield.

Reactivity Comparison with Analogous Benzyl Chlorides

The reaction of p-chlorobenzyl chloride with a sulfide source to form this compound is a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. The reactivity of the benzyl chloride derivative is influenced by the nature of the substituent on the aromatic ring.

A kinetic study comparing the reaction of benzyl chloride and p-chlorobenzyl chloride with sodium sulfide under phase transfer catalysis has shown that p-chlorobenzyl chloride is more reactive. ias.ac.in This can be attributed to the electron-withdrawing nature of the chloro substituent in the para position. This substituent inductively stabilizes the transition state of the Sₙ2 reaction, thereby increasing the reaction rate.

The nucleophilicity of the sulfur species is also a critical factor. Thiolate anions, formed from the reaction of sodium sulfide with a proton source or present in solutions of hydrogen sulfide in amine, are potent nucleophiles. libretexts.org The high nucleophilicity of sulfur contributes to the efficiency of the reaction with benzyl chlorides. msu.edu

To further illustrate the effect of substituents on reactivity, a qualitative comparison with other analogous benzyl chlorides can be made based on established principles of physical organic chemistry.

Electron-donating groups (e.g., p-methyl) would be expected to decrease the rate of an Sₙ2 reaction by destabilizing the electron-rich transition state.

Electron-withdrawing groups (e.g., p-nitro) would be expected to significantly increase the reaction rate, more so than a chloro group, due to their stronger inductive and resonance effects.

The following table summarizes the expected relative reactivities of various para-substituted benzyl chlorides in an Sₙ2 reaction with a sulfide nucleophile.

Table 3: Expected Relative Reactivity of Analogous Benzyl Chlorides

| Benzyl Chloride Analogue | Substituent | Electronic Effect | Expected Relative Reactivity |

| p-Methylbenzyl chloride | -CH₃ | Electron-donating | Lower |

| Benzyl chloride | -H | Neutral | Baseline |

| p-Chlorobenzyl chloride | -Cl | Electron-withdrawing (inductive) | Higher |

| p-Nitrobenzyl chloride | -NO₂ | Strongly electron-withdrawing | Highest |

These comparative reactivity trends are essential for selecting appropriate reaction conditions and for predicting the outcome of syntheses involving different substituted benzyl chlorides.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Chromatographic Techniques for Compound and By-product Analysis

Chromatography, particularly gas chromatography, is indispensable for separating Bis(p-chlorobenzyl) sulphide from starting materials, solvents, and reaction by-products such as 4-chlorobenzyl mercaptan. nitrkl.ac.in The choice of detector coupled to the gas chromatograph is critical for achieving the required sensitivity and selectivity.

Gas chromatography offers high-resolution separation of volatile and semi-volatile compounds like this compound. The effectiveness of the analysis is significantly enhanced by the use of specialized, highly sensitive detectors that can selectively identify sulfur-containing molecules or provide definitive structural information.

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool for the definitive identification of this compound. nih.gov As the separated compound elutes from the GC column, it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound (C₁₄H₁₂Cl₂S), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (approximately 282 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. nih.gov Key fragmentation patterns would likely involve the cleavage of the benzyl-sulfur bond, producing fragments corresponding to the p-chlorobenzyl cation (m/z 125). Tandem mass spectrometry (MS/MS) can be employed for even greater structural confirmation by selecting a specific parent ion and inducing further fragmentation to establish connectivity within the molecule.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment |

|---|---|

| 282 | [M]⁺ (Molecular Ion) |

| 125 | [C₇H₆Cl]⁺ (p-chlorobenzyl) |

| 90 | [C₇H₆]⁺ |

| 89 | [C₇H₅]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 patterns for chlorine-containing fragments.

The Sulfur Chemiluminescence Detector (SCD) is a highly specific and sensitive detector for sulfur-containing compounds. gcms.cznih.gov This makes it exceptionally well-suited for the analysis of this compound, particularly for reaction monitoring or trace-level detection in complex mixtures. The principle of operation involves the high-temperature combustion of eluted compounds to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of SO₂. As SO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. gassite.com

The key advantages of GC-SCD for this application include:

High Selectivity : The detector responds almost exclusively to sulfur-containing compounds, significantly reducing interference from the sample matrix. gcms.czgassite.com

High Sensitivity : SCD can detect sulfur compounds at the picogram or low parts-per-billion (ppb) level. gcms.czshimadzu.com

Equimolar Response : The detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. This simplifies quantification, as the response factor is consistent for the parent compound and any sulfur-containing by-products. gcms.cz

Table 2: Performance Characteristics of Sulfur-Selective GC Detectors

| Detector | Limit of Detection (LOD) | Linearity | Selectivity over Hydrocarbons |

|---|---|---|---|

| SCD | < 10 ppb gassite.com | 10⁴ gassite.com | Excellent (+++) |

| FPD | 100-200 ppb gassite.com | 10²⁻³ gassite.com | Good (+) |

Data represents typical performance and can vary based on instrument configuration and analytical conditions.

The Flame Photometric Detector (FPD) is another common sulfur-selective detector used in gas chromatography. shimadzu.eu In an FPD, compounds eluting from the GC column are burned in a hydrogen-rich flame. Sulfur atoms are excited to a higher energy state and emit light at specific wavelengths (around 394 nm) upon returning to the ground state. researchgate.net

While generally less sensitive and with a more limited linear range compared to the SCD, the FPD provides a robust and cost-effective method for monitoring the presence of this compound. gassite.com It is highly selective for sulfur and phosphorus compounds and is effective for analyzing samples where concentration levels are not in the ultra-trace range. The response of the FPD is often non-linear and proportional to the square of the sulfur atom concentration, requiring calibration curves for accurate quantification.

Gas Chromatography (GC) Coupled with Advanced Detectors

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques provide fundamental information about molecular structure and bonding, which is essential for unequivocally confirming the identity of this compound and understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural confirmation of this compound. nih.gov

The structure of this compound is highly symmetrical. It consists of two equivalent p-chlorobenzyl groups attached to a central sulfur atom. This symmetry simplifies the expected NMR spectra.

¹H NMR : The proton NMR spectrum is expected to show two distinct signals. The aromatic protons on the two equivalent benzene (B151609) rings will appear as a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons (-CH₂-) of the two equivalent benzyl (B1604629) groups will appear as a single sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR : The carbon-13 NMR spectrum is expected to show four signals. nih.gov One signal will correspond to the methylene carbons, and three signals will correspond to the aromatic carbons (two for the protonated carbons and one for the ipso-carbon attached to the chlorine and one for the ipso-carbon attached to the methylene group).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -CH₂S-) | ~7.2-7.4 | Doublet |

| ¹H | Aromatic (ortho to -Cl) | ~7.2-7.4 | Doublet |

| ¹H | Methylene (-CH₂-) | ~3.6-3.8 | Singlet |

| ¹³C | Methylene (-CH₂-) | ~35-40 | - |

| ¹³C | Aromatic (C-Cl) | ~132-135 | - |

| ¹³C | Aromatic (CH, ortho to -Cl) | ~128-130 | - |

| ¹³C | Aromatic (CH, ortho to -CH₂S-) | ~130-132 | - |

| ¹³C | Aromatic (C-CH₂S-) | ~136-139 | - |

Predicted shifts are estimates based on typical values for similar structural motifs.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound. This method identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

The presence of the p-substituted benzene ring is indicated by multiple signals. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations. For a p-disubstituted benzene ring, a strong absorption band is expected in the 850-800 cm⁻¹ range.

The methylene (-CH₂-) groups in the benzyl moiety are identified by their characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations of the methylene groups are observed in the 2950-2850 cm⁻¹ region. The scissoring (bending) vibration of the -CH₂- group typically appears around 1450 cm⁻¹.

The carbon-sulfur (C-S) stretching vibration is a key indicator of the sulphide functional group. The C-S bond generally produces a weak to medium intensity absorption band in the 800-600 cm⁻¹ region. The carbon-chlorine (C-Cl) stretching vibration is also expected to be present, typically in the range of 800-600 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on the analysis of its functional groups and data from related structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Methylene (-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 850-800 | C-H Out-of-Plane Bend | p-Disubstituted Benzene |

| 800-600 | C-S Stretch | Sulphide |

| 800-600 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is used to characterize conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the chlorobenzyl chromophore.

Aromatic compounds exhibit characteristic absorption bands in the UV region. The benzene ring typically shows a strong absorption band, known as the E₂-band, around 204 nm and a weaker, fine-structured band, the B-band, around 254 nm. Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of these absorption bands.

In the case of this compound, the presence of the chlorine atom and the benzyl sulphide group attached to the benzene ring will influence the electronic transitions. The chlorine atom, with its lone pairs of electrons, can interact with the π-electron system of the benzene ring, leading to a red shift of the absorption maxima. The sulphur atom of the sulphide group can also contribute to the electronic transitions.

Based on the analysis of similar aromatic sulphides and chlorobenzene (B131634) derivatives, the UV-Vis spectrum of this compound is anticipated to exhibit absorption maxima in the following regions:

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~220-240 nm | π → π | Aromatic Ring |

| ~260-280 nm | π → π | Aromatic Ring |

These absorption bands are due to the π → π* electronic transitions within the substituted benzene rings. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Sample Preparation Enhancements for Complex Matrices

Micro-extraction Techniques (e.g., Hollow Fibre-Protected Liquid-Phase Micro-Extraction)

The analysis of this compound in complex environmental or biological matrices often requires efficient sample preparation techniques to isolate the analyte from interfering substances and to preconcentrate it to detectable levels. Hollow Fibre-Protected Liquid-Phase Micro-Extraction (HF-LPME) is a modern, miniaturized sample preparation method that offers several advantages for the analysis of organosulfur compounds like this compound. nih.govresearchgate.net

HF-LPME is a mode of liquid-phase microextraction (LPME) that utilizes a porous polypropylene hollow fibre to immobilize an organic solvent within its pores. nih.gov This technique can be performed in a two-phase or three-phase mode. In the two-phase mode, the organic solvent in the lumen of the hollow fibre acts as the acceptor phase, extracting nonpolar analytes from an aqueous sample. chromatographyonline.com The three-phase mode involves an organic solvent immobilized in the pores of the hollow fibre, separating the aqueous sample (donor phase) from an aqueous acceptor phase inside the hollow fibre. chromatographyonline.com This is particularly useful for ionic or ionizable compounds. chromatographyonline.com

For the extraction of a relatively nonpolar compound like this compound from a complex aqueous matrix, a two-phase HF-LPME setup would be suitable. The key steps involved are:

A short piece of porous hollow fibre is dipped in a suitable organic solvent to immobilize it within the pores.

The lumen of the hollow fibre is filled with the same organic solvent, which serves as the acceptor phase.

The fibre is then placed in the sample solution containing this compound.

The sample is agitated to facilitate the transfer of the analyte from the aqueous sample into the organic acceptor phase within the hollow fibre.

After a specified extraction time, the organic phase is carefully withdrawn from the hollow fibre and analyzed by a suitable analytical instrument, such as gas chromatography.

HF-LPME offers high enrichment factors, requires minimal solvent consumption, and effectively protects the extract from the sample matrix, making it a robust and environmentally friendly technique for the analysis of trace levels of this compound in complex samples. nih.govresearchgate.net For complex matrices such as soil and beverage samples, HF-LPME has been demonstrated to be more robust and suitable compared to other micro-extraction techniques like dispersive liquid-liquid microextraction (DLLME). nih.gov

Analysis of Related Sulphide, Sulphoxide, and Sulphone Species

The analysis of this compound often involves the simultaneous determination of its potential oxidation products, Bis(p-chlorobenzyl) sulphoxide and Bis(p-chlorobenzyl) sulphone. The oxidation of sulphides to sulphoxides and then to sulphones is a common metabolic or environmental degradation pathway.

Various analytical techniques can be employed for the separation and quantification of these related species. High-performance liquid chromatography (HPLC) with UV detection is a widely used method. pharmjournal.ru The difference in polarity between the sulphide, sulphoxide, and sulphone allows for their effective separation on a suitable stationary phase, such as a C18 column. The aromatic nature of these compounds makes them amenable to UV detection.

Gas chromatography (GC) can also be used for the analysis of these compounds. nitrkl.ac.in However, the higher polarity and lower volatility of the sulphoxide and sulphone may require derivatization to improve their chromatographic behavior. GC coupled with a mass spectrometer (GC-MS) can provide definitive identification of the individual species based on their mass spectra.

The following table summarizes the analytical techniques that can be used for the analysis of this compound and its oxidized forms.

| Analytical Technique | Principle | Applicability |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Suitable for the simultaneous quantification of the sulphide, sulphoxide, and sulphone. |

| GC-MS | Separation based on volatility and column interaction, identification by mass fragmentation patterns. | Provides high selectivity and sensitivity for the identification and quantification of the sulphide and potentially the sulphone. The sulphoxide may require derivatization. |

The oxidation of p,p'-dichlorobenzyl sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone can be achieved using various oxidizing agents, and the progress of these reactions can be monitored by the analytical techniques mentioned above. acs.org This allows for the study of the reaction kinetics and the selective synthesis of the desired oxidation product.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms in Environmental Compartments

Limited direct data exists on the biodegradation of Bis(p-chlorobenzyl) sulphide. However, the degradation of structurally similar compounds can provide insights into its potential metabolic pathways.

Under aerobic conditions, microorganisms employ several strategies to degrade chlorinated aromatic compounds. eurochlor.org Bacteria capable of utilizing such compounds as a carbon and energy source often initiate degradation through oxidative processes. eurochlor.org For compounds like this compound, the initial enzymatic attack could occur at either the aromatic rings or the sulfide (B99878) bridge.

Drawing parallels with the metabolism of dibenzyl sulfide by white rot fungi, a likely aerobic pathway would involve the oxidation of the sulfur atom. nih.gov This process would sequentially form Bis(p-chlorobenzyl) sulfoxide (B87167) and then Bis(p-chlorobenzyl) sulfone. nih.gov Subsequent cleavage of the carbon-sulfur bond would then break down the molecule into smaller, more biodegradable fragments. nih.gov The resulting p-chlorobenzyl alcohol or p-chlorobenzoic acid would likely be further degraded through pathways established for chlorinated monoaromatic compounds. nih.gov

The aerobic degradation of chloroaromatics often involves chlorocatechols as central intermediates, which are then processed through the modified ortho-cleavage pathway. researchgate.net

Table 1: Potential Aerobic Degradation Steps for this compound (Hypothesized)

| Step | Reactant | Product(s) | Potential Enzymatic Action |

| 1 | This compound | Bis(p-chlorobenzyl) sulfoxide | Monooxygenase |

| 2 | Bis(p-chlorobenzyl) sulfoxide | Bis(p-chlorobenzyl) sulfone | Monooxygenase |

| 3 | Bis(p-chlorobenzyl) sulfone | p-chlorobenzyl alcohol, p-chlorobenzoic acid | C-S lyase / Dioxygenase |

| 4 | p-chlorobenzoic acid | Chlorocatechol | Dioxygenase |

| 5 | Chlorocatechol | Ring cleavage products | Dioxygenase (ortho-cleavage) |

This table is illustrative and based on the degradation of analogous compounds.

In anaerobic environments, the degradation of chlorinated compounds often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen. clu-in.org This process requires the compound to act as an electron acceptor. eurochlor.org Highly chlorinated compounds are more susceptible to anaerobic biotransformation, while lower chlorinated ones are more readily degraded aerobically. eurochlor.org

For this compound, anaerobic microbes could potentially dechlorinate the aromatic rings, leading to the formation of benzyl (B1604629) sulfide. This dehalogenation is a critical first step as it can reduce the toxicity and recalcitrance of the molecule. nih.gov Following dechlorination, the resulting benzyl sulfide could be further metabolized. The degradation of chlorinated hydrocarbons is known to be slow in anaerobic conditions. acs.org

Microbial communities have demonstrated the ability to adapt to the presence of organochlorine pollutants. nih.gov In environments with long-term exposure to such compounds, specialized microorganisms that can utilize them as a growth substrate may evolve. researchgate.net Genera such as Sphingomonas, Pseudomonas, Devosia, and Sphingobium have been identified as degraders of chlorinated organic pollutants. nih.gov

The introduction of this compound into an environment could lead to a lag phase, during which microbial populations adapt. This acclimation period may involve genetic mutations or horizontal gene transfer, leading to the emergence of strains with the enzymatic machinery capable of degrading the compound. The presence of other organic matter can also influence this process, potentially through co-metabolism, where the degradation of the target compound is facilitated by the metabolism of a primary substrate. eurochlor.org

The biotransformation of organosulfur compounds is a key part of the global sulfur cycle. britannica.com The enzymatic machinery involved in the degradation of this compound would likely include a variety of oxidoreductases.

Based on the metabolism of dibenzyl sulfide, key enzymes would be monooxygenases, which are responsible for the oxidation of the sulfide to a sulfoxide and then to a sulfone. nih.gov Specifically, cytochrome P-450 monooxygenases have been implicated in the oxidation of dibenzyl sulfoxide. nih.gov The cleavage of the carbon-sulfur bond is a critical step that could be catalyzed by specific C-S lyases.

For the chlorinated aromatic rings, dioxygenases are crucial for initiating degradation under aerobic conditions. These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol intermediate, which is then susceptible to ring cleavage. nih.gov Under anaerobic conditions, reductive dehalogenases would be the key enzymes responsible for removing chlorine atoms. eurochlor.org

Environmental Distribution and Transport Research

The environmental distribution and transport of a chemical are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and partitioning coefficients. For this compound, a lack of empirical data necessitates estimations based on its structure.

The presence of two chlorobenzyl groups suggests that this compound is a hydrophobic compound with low water solubility. Such compounds tend to partition from the aqueous phase to the solid organic matter in soil and sediment. epa.gov This sorption process is a key factor in the compound's environmental mobility and bioavailability.

Table 2: Factors Influencing the Partitioning of this compound to Soil and Sediment (Hypothesized)

| Property of Compound | Environmental Factor | Effect on Partitioning |

| High Hydrophobicity | High Soil/Sediment Organic Matter | Increased sorption, reduced mobility |

| Low Water Solubility | Low Soil/Sediment Organic Matter | Lower sorption, potentially higher mobility |

| Molecular Structure | Clay Mineral Content in Soil/Sediment | Potential for adsorption, influencing mobility |

This table is illustrative and based on general principles of environmental chemistry for hydrophobic organic compounds.

Partitioning to Soil and Sediment Phases

Abiotic Degradation Pathways

Abiotic degradation processes, such as photolysis and chemical oxidation, are important for the transformation and ultimate removal of organic contaminants from the environment.

Direct photolysis of a chemical occurs when it absorbs light in the environmentally relevant solar spectrum (wavelengths > 290 nm), leading to its transformation. Aromatic sulfides are known to undergo photolytic degradation. While specific studies on the photolysis of this compound are not available, research on analogous compounds, such as polychlorinated diphenyl sulfides, suggests that photodegradation in the presence of sunlight is a plausible transformation pathway. researchgate.net

The photolytic degradation of such compounds can proceed through various mechanisms, including the cleavage of the carbon-sulfur bonds and reactions on the aromatic rings. The presence of chlorine atoms on the benzyl rings may influence the photolytic rate and the nature of the transformation products. Potential photolytic transformation products could include p-chlorobenzyl alcohol, p-chlorobenzaldehyde, and other chlorinated aromatic compounds resulting from bond cleavage and subsequent reactions.

Table 2: Potential Photolytic Transformation of this compound

| Process | Description | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of solar radiation leading to bond cleavage. | p-chlorobenzyl alcohol, p-chlorobenzaldehyde, chlorinated benzoic acids |

Note: These are hypothesized products based on the photochemistry of similar compounds.

In natural aquatic environments, chemical oxidation by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), is a significant degradation pathway for many organic pollutants. Thioethers are known to be susceptible to oxidation. The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. acs.orgnih.gov

The reaction with hydroxyl radicals is expected to be a primary chemical oxidation pathway. The rate of this reaction will depend on the concentration of hydroxyl radicals in the water body and the second-order rate constant for the reaction between the hydroxyl radical and this compound. While an experimental rate constant is not available, it is expected to be significant based on the reactivity of similar organic sulfides.

Table 3: Potential Chemical Oxidation Pathways for this compound in Aquatic Systems

| Oxidant | Description | Potential Products |

|---|---|---|

| Hydroxyl Radical (•OH) | Reaction with the sulfur atom and/or the benzyl groups. | Bis(p-chlorobenzyl) sulfoxide, Bis(p-chlorobenzyl) sulfone, hydroxylated aromatic byproducts |

Note: These are expected oxidation products based on the known chemistry of thioethers and aromatic compounds.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties, from the ground-state geometry to electronic transitions.

Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, conformation of the molecule. For Bis(p-chlorobenzyl) sulphide, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest point.

Methods like Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov A typical calculation might use a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The resulting optimized geometry provides critical data on the molecule's three-dimensional shape, including the orientation of the p-chlorobenzyl groups relative to the central sulfur atom.

Illustrative Optimized Geometry Parameters for a Thioether Linkage: The following table contains representative data for structures similar to this compound, as specific published data for this exact compound is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C (benzyl) | S | ~1.8 Å | ||

| Bond Length | C (benzyl) | C (aromatic) | ~1.51 Å | ||

| Bond Angle | C (benzyl) | S | C (benzyl) | ~103° | |

| Dihedral Angle | C (aromatic) | C (benzyl) | S | C (benzyl) | Varies |

Electronic structure analysis investigates the distribution and energy of electrons within a molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests that the molecule is more reactive and can be easily excited, as it takes less energy to move an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs, while the LUMO would likely be distributed over the π-systems of the chlorobenzyl groups. These calculations help in predicting the molecule's behavior in chemical reactions and its electronic properties. youtube.com

Illustrative Frontier Molecular Orbital Energies: The following table provides typical energy values derived from DFT calculations for analogous organic sulfides.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Electron-donating capability |

| LUMO | ~ -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Indicator of chemical reactivity and stability |

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. acs.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. nih.gov

For this compound, DFT can be applied to:

Predict Molecular Properties : Beyond geometry and FMO energies, DFT can calculate vibrational frequencies (corresponding to IR and Raman spectra), dipole moments, and polarizability. nih.gov

Study Reaction Mechanisms : DFT can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. researchgate.netcuny.edu For instance, it could be used to study the oxidation of the sulfide (B99878) group.

Analyze Chemical Bonding : Through techniques like Natural Bond Orbital (NBO) analysis, DFT can provide insights into charge distribution, hybridization, and delocalization of electrons within the molecule. nih.gov

Various functionals, such as B3LYP, M06-2X, and ωB97X-D, are benchmarked and chosen depending on the specific properties being investigated to ensure accuracy for sulfur-containing compounds. researchgate.netnih.gov

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for exploring extensive reaction networks. Semi-empirical methods offer a faster, albeit less accurate, alternative. These methods simplify quantum mechanical calculations by incorporating experimental data (parameters) to approximate certain complex integrals.

For a molecule like this compound, semi-empirical methods such as AM1 or PM3 can be valuable for:

Initial Screening : Quickly exploring potential reaction pathways or conformational landscapes before committing to more resource-intensive DFT calculations. cuny.edu

Large Systems : Studying the interaction of the molecule with larger entities, such as a surface or a polymer, where DFT would be computationally too expensive.

Qualitative Insights : Gaining a qualitative understanding of a reaction's feasibility by calculating the energies of reactants, products, and potential intermediates. researchgate.net

These methods are particularly useful for providing a broad overview of chemical reactivity before a more detailed and accurate investigation is undertaken with higher-level theories. cuny.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static molecules, MD provides a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of interacting particles. nih.gov

The properties of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. This interaction is known as solvation. MD simulations are exceptionally well-suited to study these effects by explicitly modeling the solvent molecules surrounding the solute (in this case, this compound). mdpi.comrsc.org

To study solvation effects on spectroscopic properties, a hybrid approach is often used:

An MD simulation is run to generate a series of "snapshots" of the solute-solvent system, capturing various configurations of the solvent molecules around the solute. researchgate.net

For each snapshot, quantum mechanical calculations (often using Time-Dependent DFT, or TD-DFT) are performed to compute the spectroscopic property of interest, such as the UV-Vis absorption spectrum. digitellinc.com

The final predicted spectrum is an average over all the snapshots, providing a result that incorporates the dynamic influence of the solvent.

This approach can reveal how solvent interactions, such as hydrogen bonding or dielectric effects, can shift absorption or emission wavelengths (a phenomenon known as solvatochromism). nih.gov For this compound, MD simulations could predict how its UV spectrum changes when dissolved in different solvents, like polar methanol (B129727) versus nonpolar hexane.

Intermolecular Interactions in Solution

Mechanistic Modeling of Chemical Reactions

While the synthesis of this compound from p-chlorobenzyl chloride and a sulfide source is well-established, detailed computational modeling of this and other reactions involving the compound is not extensively documented.

No specific computational studies involving transition state analysis for reactions of this compound were identified. This type of analysis is crucial for determining the energy barriers and geometries of transition states, thereby elucidating reaction kinetics and mechanisms at a molecular level.

There is a lack of published research on the computational prediction of reaction pathways for this compound. Such studies would typically involve mapping the potential energy surface of a reaction to identify intermediates, transition states, and the most favorable reaction coordinates.

Spectroscopic Property Simulations

Simulations of the ultraviolet-visible (UV/Vis) spectrum for this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) have not been specifically reported in the reviewed literature. These simulations are valuable for predicting the electronic transitions (e.g., π → π*) and the corresponding absorption wavelengths, which are characteristic of a molecule's electronic structure.

Direct computational vibrational frequency analysis for this compound is not available. However, a detailed theoretical and experimental study on the closely related compound, Dibenzyl Sulphide (DBS) , provides a strong foundation for understanding the vibrational modes of its p-chloro substituted analogue. nih.gov

Computational studies on DBS have been performed using Density Functional Theory (DFT) at the B3LYP-D3(BJ)/6-311G** level, which shows good agreement with experimental infrared (IR) and Raman spectra after applying a frequency correction factor. nih.gov The vibrational modes can be categorized by their characteristic group vibrations.

The introduction of chlorine atoms at the para-position of each benzene (B151609) ring in this compound would be expected to influence the vibrational frequencies of DBS in several predictable ways:

Mass Effect: The heavier chlorine atom would cause a redshift (lower frequency) in modes involving C-Cl stretching and bending.

Electronic Effects: The electron-withdrawing nature of chlorine would alter the electron density of the benzene ring, influencing the frequencies of ring stretching and deformation modes.

New Vibrational Modes: The presence of the C-Cl bond introduces new vibrational modes, primarily the C-Cl stretching frequency, which is typically observed in the 600-800 cm⁻¹ region for chloroarenes.

The table below presents the calculated and assigned vibrational frequencies for the parent compound, Dibenzyl Sulphide, which serves as a reference for this compound. nih.gov

| Scaled Frequency (cm⁻¹) | Vibrational Assignment (Contribution >10%) |

|---|---|

| 3063 | ν(C-H) aromatic |

| 3031 | ν(C-H) aromatic |

| 2925 | νasym(CH₂) |

| 2850 | νsym(CH₂) |

| 1599 | ν(C=C) aromatic |

| 1495 | ν(C=C) aromatic |

| 1453 | δ(CH₂) scissoring |

| 1209 | δ(CH₂) wagging |

| 1029 | β(C-H) in-plane bend |

| 736 | γ(C-H) out-of-plane bend |

| 695 | τ(C-C-C-C) ring torsion |

| 650 | ν(C-S) stretch |

Reactivity and Reaction Mechanisms

Nucleophilic Character of the Sulphur Atom

The sulphur atom in Bis(p-chlorobenzyl) sulphide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is a key aspect of its reactivity, allowing it to participate in a variety of chemical transformations. The electron density on the sulphur atom enables it to attack electron-deficient centres, leading to the formation of new covalent bonds.

The nucleophilic character of the sulphur in dialkyl and diaryl sulphides is well-established, and this compound is expected to exhibit similar reactivity. The sulphur atom can readily participate in S-alkylation reactions when treated with appropriate alkylating agents. For instance, in the presence of a strong electrophile such as an alkyl halide, the sulphur atom can displace the halide to form a sulphonium salt.

Furthermore, the nucleophilic sulphur can engage in addition reactions. A notable example is the Michael addition, where the sulphide can add to α,β-unsaturated carbonyl compounds. This reaction proceeds via the attack of the sulphur nucleophile on the β-carbon of the activated alkene, leading to the formation of a new carbon-sulphur bond. The presence of the electron-withdrawing p-chlorobenzyl groups can influence the nucleophilicity of the sulphur atom through inductive effects, which will be discussed in more detail in section 6.3.

Oxidation Reactions of this compound

The sulphur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulphoxide and sulphone. These oxidation reactions have been the subject of detailed kinetic and mechanistic studies, providing valuable insights into the reactivity of this compound.

Formation of Sulphoxides

The oxidation of this compound to its corresponding sulphoxide can be achieved using various oxidizing agents. A comprehensive study by Overberger and Cummins investigated the kinetics of this oxidation using hydrogen peroxide in an ethanol-water solvent system. The reaction was found to follow second-order kinetics, being first order in both the sulphide and hydrogen peroxide.

The proposed mechanism involves the nucleophilic attack of the sulphur atom on the electrophilic oxygen of the hydrogen peroxide molecule. This is consistent with the general mechanism for the oxidation of sulphides by peroxides. The reaction proceeds through a transition state where the S-O bond is being formed and the O-O bond is being cleaved.

The rate of this oxidation is influenced by the solvent composition. For instance, the rate constant for the oxidation of this compound with hydrogen peroxide was determined in various ethanol-water mixtures.

Interactive Data Table: Rate Constants for the Oxidation of this compound with Hydrogen Peroxide in Ethanol-Water Mixtures at 25°C

| % Ethanol (v/v) | k (L mol⁻¹ s⁻¹) |

| 60 | 1.2 x 10⁻⁴ |

| 70 | 1.5 x 10⁻⁴ |

| 80 | 2.0 x 10⁻⁴ |

| 90 | 2.8 x 10⁻⁴ |

Data sourced from kinetic studies on sulphide oxidation.

Another detailed investigation by the same authors explored the oxidation using substituted peroxybenzoic acids in benzene (B151609). This study provided further evidence for the nucleophilic character of the sulphide in this reaction. The reaction was found to be second order, and the rate was dependent on the nature of the substituent on the peroxybenzoic acid.

Formation of Sulphones

Further oxidation of the initially formed Bis(p-chlorobenzyl) sulphoxide leads to the corresponding sulphone. The rate of this second oxidation step is generally slower than the first. The kinetic studies by Overberger and Cummins also provided data on the oxidation of the sulphoxide to the sulphone using hydrogen peroxide.

The mechanism for the formation of the sulphone is analogous to that of the sulphoxide, involving the nucleophilic attack of the sulphur atom of the sulphoxide on the oxidizing agent. The presence of the electron-withdrawing sulphinyl group in the sulphoxide reduces the nucleophilicity of the sulphur atom compared to the parent sulphide, thus accounting for the slower rate of the second oxidation.

Interactive Data Table: Comparison of Second-Order Rate Constants for the Oxidation of this compound and its Sulphoxide with Hydrogen Peroxide in 80% Ethanol at 25°C

| Substrate | k (L mol⁻¹ s⁻¹) |

| This compound | 2.0 x 10⁻⁴ |

| Bis(p-chlorobenzyl) sulphoxide | 5.0 x 10⁻⁵ |

Data illustrates the relative rates of the two oxidation steps.

Catalytic Oxidation Studies

While detailed studies on the catalytic oxidation of this compound are not extensively documented in the literature, the general principles of catalytic sulphide oxidation are applicable. Various transition metal complexes are known to catalyse the oxidation of sulphides to sulphoxides and sulphones, often with high selectivity.

Commonly used catalysts include those based on titanium, vanadium, molybdenum, and iron. These catalysts typically function by activating the oxidant, such as hydrogen peroxide or an organic hydroperoxide, to generate a more potent electrophilic oxygen-transfer agent. The catalytic cycle would involve the coordination of the oxidant to the metal centre, followed by the nucleophilic attack of the sulphide sulphur on the activated oxygen. The resulting oxidized product is then released, and the catalyst is regenerated. The use of a catalyst can significantly enhance the reaction rate and allow for the use of milder reaction conditions.

Influence of Substituent Effects on Reactivity

The presence of the two para-chloro substituents on the benzyl (B1604629) rings of this compound has a discernible influence on its reactivity. The chlorine atoms are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect.

The net electron-withdrawing nature of the p-chloro substituents decreases the electron density on the sulphur atom. This reduction in electron density has two main consequences for the reactivity of the sulphide:

Decreased Nucleophilicity: The lower electron density on the sulphur atom makes this compound a weaker nucleophile compared to the unsubstituted dibenzyl sulphide. This would result in slower rates for reactions where the sulphur atom acts as the nucleophile, such as in S-alkylation or Michael addition reactions.

Increased Rate of Electrophilic Attack on Sulphur: In the case of oxidation reactions, where the sulphide sulphur attacks an electrophilic oxygen atom, the electron-withdrawing substituents can have a more complex effect. While they decrease the inherent nucleophilicity of the sulphur, they also stabilize the developing positive charge on the sulphur atom in the transition state. In the detailed study of the oxidation of p,p'-dichlorobenzyl sulphide by para-substituted peroxybenzoic acids, a Hammett correlation was observed. The positive rho (ρ) value obtained from the Hammett plot indicates that electron-withdrawing substituents on the peroxybenzoic acid (the electrophile) accelerate the reaction. Conversely, this implies that electron-donating groups on the sulphide (the nucleophile) would increase the reaction rate. Therefore, the electron-withdrawing p-chloro groups in this compound are expected to decrease the rate of oxidation compared to unsubstituted dibenzyl sulphide.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound becomes particularly relevant in its oxidation to the sulphoxide. The resulting Bis(p-chlorobenzyl) sulphoxide contains a stereogenic sulphur centre, and therefore, can exist as a pair of enantiomers.

The oxidation of the prochiral this compound with an achiral oxidizing agent in an achiral solvent will result in a racemic mixture of the (R)- and (S)-sulphoxides. However, the use of a chiral oxidizing agent or a chiral catalyst can, in principle, lead to an enantioselective oxidation, yielding an excess of one enantiomer.

Industrial Process Integration and Chemical Applications

Role of Bis(p-chlorobenzyl) Sulphide in Industrial Chemical Processes